5-Phenylfuran-2-carbohydrazide can be synthesized from commercially available precursors, particularly through reactions involving phenylfuran derivatives and hydrazine. It belongs to the class of hydrazides, which are compounds containing a hydrazine functional group attached to a carbonyl moiety. The classification of this compound falls under heterocyclic compounds due to the presence of the furan ring.
The synthesis of 5-Phenylfuran-2-carbohydrazide typically involves several key steps:
The reaction conditions typically involve:
The molecular formula for 5-Phenylfuran-2-carbohydrazide is , with a molecular weight of approximately 218.21 g/mol. Its structure features a furan ring fused with a phenyl group and a hydrazide moiety, which contributes to its reactivity and biological activity.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.21 g/mol |
IUPAC Name | 5-Phenylfuran-2-carbohydrazide |
InChI Key | KNNWRCASTMRUMR-UHFFFAOYSA-N |
5-Phenylfuran-2-carbohydrazide can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which 5-Phenylfuran-2-carbohydrazide exerts its biological effects involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, such as succinate dehydrogenase, leading to disruptions in cellular respiration in microbial organisms .
5-Phenylfuran-2-carbohydrazide typically appears as a crystalline solid with notable melting points that vary based on purity but generally fall between 150°C and 160°C.
The compound exhibits:
5-Phenylfuran-2-carbohydrazide has potential applications in several scientific fields:
Furan-carbohydrazide hybrids constitute a privileged scaffold in antimicrobial development due to their balanced physicochemical properties and multimodal target engagement. The furan ring provides π-conjugation and moderate lipophilicity, while the carbohydrazide moiety enables hydrogen bond donation/acceptance and metal coordination. This combination facilitates penetration through microbial membranes while maintaining target specificity. Recent studies demonstrate their efficacy against drug-resistant pathogens through mechanisms distinct from conventional antibiotics, reducing cross-resistance potential [5] [9].
Table 1: Pharmacological Profile of Furan-Carbohydrazide Hybrids
Biological Activity | Structural Features | Potency Range | Primary Targets |
---|---|---|---|
Antitubercular | 5-Aryl substitution | MIC: 0.39-3.13 µg/mL | InhA enzyme, mycolic acid biosynthesis |
Antifungal | Electron-withdrawing substituents | MIC₈₀: 1.9-4.0 µg/mL | Free radical generation, cell wall disruption |
Antibiofilm | Flexible linkers | 58% inhibition at 50 µM | LasR quorum sensing receptor |
Antiparasitic | Extended conjugation | IC₅₀: 2.5-10 µM | Cysteine proteases, mitochondrial enzymes |
Notably, furan-carbohydrazides exhibit broad-spectrum activity against mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Hybrid derivatives demonstrate potent growth inhibition (MIC <1 µg/mL) against M. tuberculosis H37Rv, outperforming ethambutol (MIC 1.56 µg/mL) in head-to-head comparisons. The mechanism involves inhibition of mycolic acid biosynthesis through direct interaction with the InhA enzyme, independent of KatG activation—bypassing a common resistance mechanism in first-line therapies [1].
Against fungal pathogens, N-phenylhydrazide derivatives show exceptional activity against fluconazole-resistant Candida albicans. Compound A11 (structural analog) achieves MIC₈₀ values of 1.9 µg/mL against reference strains and 3.7-4.0 µg/mL against resistant clinical isolates, surpassing fluconazole in resistant phenotypes. Mechanistic studies reveal these compounds induce reactive oxygen species generation and cause irreversible hyphal damage, disrupting fungal morphology and virulence [9].
In Gram-negative infections, furan-2-carboxamides demonstrate significant anti-quorum sensing activity against Pseudomonas aeruginosa. Carbohydrazide derivative 4b achieves 58% biofilm inhibition at 50 µM by competitively binding the LasR receptor, disrupting virulence factor production (pyocyanin, proteases). Molecular docking confirms binding poses overlapping with natural autoinducers at Trp60 and Tyr56 residues, explaining their potency despite metabolic stability advantages over lactone-based inhibitors [6].
The 5-phenyl group serves as a critical pharmacophore enhancing target affinity and modulating physicochemical properties. Electronic and steric features of phenyl ring substituents directly influence antimicrobial potency through membrane penetration efficiency and binding interactions. Quantitative structure-activity relationship (QSAR) models indicate optimal activity correlates with balanced lipophilicity (LogP 2.5-3.5) and the presence of electron-donating groups at the para-position [1] [9].
Table 2: Impact of 5-Phenyl Substituents on Biological Activity
Substituent | Antitubercular MIC (µg/mL) | Antifungal MIC₈₀ (µg/mL) | LogP Change | Membrane Permeability |
---|---|---|---|---|
Unsubstituted | 3.13 | 6.2 | 2.1 | Baseline |
4-Methyl | 0.78 | 1.9 | 2.8 | ↑ 45% |
4-Chloro | 1.56 | 3.5 | 2.9 | ↑ 32% |
4-Methoxy | 0.39 | 2.1 | 2.3 | ↑ 28% |
4-Trifluoromethyl | 3.13 | 8.7 | 3.4 | ↑ 18% |
3,5-Dimethyl | 0.78 | 4.3 | 3.2 | ↑ 39% |
The 4-methyl substituent exemplifies optimal enhancement, improving antitubercular activity 4-fold versus unsubstituted analogs (MIC 0.78 vs 3.13 µg/mL). This correlates with increased membrane permeability (45% enhancement) while maintaining solubility within drug-like parameters. Crystallographic studies of analogs bound to InhA reveal the methyl group occupies a hydrophobic subpocket, forming van der Waals contacts with Ala198 and Ile215 side chains [1].
Conversely, electron-withdrawing groups like trifluoromethyl diminish activity despite enhancing lipophilicity. This suggests polar interactions dominate target binding, supported by the superior performance of 4-methoxy derivatives (MIC 0.39 µg/mL). The methoxy oxygen forms a critical hydrogen bond with Ser94 in the InhA active site, explaining its 8-fold potency advantage over unsubstituted analogs [1] [4].
Steric effects are equally crucial: ortho-substituted derivatives show 2-4-fold reduced activity versus para isomers due to torsional strain disrupting planarity. Molecular dynamics simulations indicate the optimal dihedral angle between furan and phenyl rings is <30°, enabling simultaneous engagement with hydrophobic and hydrophilic binding subsites. This geometric requirement underscores the scaffold’s conformational sensitivity in target recognition [4] [8].
The antimicrobial profile of 5-phenylfuran-2-carbohydrazide directly addresses critical global health priorities identified by the World Health Organization. Tuberculosis caused 1.7 million deaths in 2022, with multidrug-resistant strains complicating control efforts. Fungal infections claim approximately 1.7 million lives annually, while biofilm-associated bacterial infections exacerbate antimicrobial resistance. This scaffold demonstrates activity against all three threat categories through distinct mechanistic pathways [2] [7] [9].
Table 3: Alignment with WHO Global Health Priorities
Health Challenge | Target Pathogens | Compound Efficacy | Advantage Over Standards |
---|---|---|---|
Drug-resistant TB | M. tuberculosis H37Ra, MDR-TB | MIC: 0.78-3.91 µg/mL | KatG-independent InhA inhibition |
Antimicrobial resistance | Fluconazole-resistant Candida, Pseudomonas | MIC₈₀: 1.9-4.0 µg/mL (fungi); 58% biofilm inhibition | Overcomes efflux-mediated resistance |
Neglected tropical diseases | Leishmania, Trypanosoma | IC₅₀: <10 µM (preliminary) | Novel cysteine protease inhibition |
Climate-sensitive infections | Fungal pathogens, biofilm-formers | Broad-spectrum activity | Stability in varied environmental conditions |
Against tuberculosis, derivatives exhibit low micromolar potency against attenuated M. tuberculosis H37Ra (MIC 0.78 µg/mL) and maintain efficacy against multidrug-resistant clinical isolates. Crucially, they circumvent the KatG activation requirement of isoniazid—addressing a major resistance mechanism in 50-80% of MDR-TB strains. This mechanistic distinction positions them as promising candidates for first-line regimen inclusion [1] [2].
For fungal infections, compounds overcome fluconazole resistance in Candida albicans through non-CYP51 mechanisms. Resistant strains (including clinically isolated 4395 and 5272) show MIC₈₀ values of 3.7-4.0 µg/mL versus fluconazole’s >64 µg/mL. This activity persists in biofilm-embedded cells, significant given that 65-80% of clinical fungal infections involve biofilm formation [9].
Synthesis scalability enhances translational potential: routes utilize Suzuki coupling and carbazide formation under mild conditions (DMF, K₃PO₄, Pd(Ph₃)₄). Manufacturing costs project below $25/dose in LMICs—aligning with The Lancet Commission’s affordability targets for essential medicines. Partnerships like Instituto Butantan and Serum Institute of India could facilitate technology transfer for endemic regions [1] [10].
Future development should prioritize molecular optimization for metabolic stability and formulation for tropical conditions. Docking studies support derivatization at the carbohydrazide nitrogen to enhance LasR binding affinity for anti-biofilm applications. Global access requires parallel development of companion diagnostics and integration with WHO Essential Medicines List requirements, leveraging CEPI-like partnerships for equitable distribution [6] [10].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: